molecular formula C8H9ClN2O2 B8424678 5-Chloro-4-ethyl-2-nitroaniline

5-Chloro-4-ethyl-2-nitroaniline

Cat. No. B8424678
M. Wt: 200.62 g/mol
InChI Key: DRKNDLWAYUJVKB-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A mixture of 1.4 g (4.7 mmol) of 33 and 10 mL of 7% K2CO3 in methanol/H2O (3:2) was stirred at room temperature for 2 h. It was diluted with 15 mL of water, filtered, washed with water, and dried to leave 691 mg (73%) of a yellow solid; mp 100-101° C.; (Lit. 104-106° C. Lambooy & Lambooy, supra). 1H NMR (CDCl3), 1.228 (t, 3, J=7.5), 2.665 (q, 2, J=7.5), 5.957 (sb, 2), 6.859 (s, 1), 7.995 (s, 1).
Name
33
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([NH:13]C(=O)C(F)(F)F)[CH:3]=1.C([O-])([O-])=O.[K+].[K+]>CO.O.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[CH2:8][CH3:9])[NH2:13] |f:1.2.3,4.5|

Inputs

Step One
Name
33
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1CC)[N+](=O)[O-])NC(C(F)(F)F)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(N)C(=CC1CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 691 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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